![molecular formula C8H14N2O B13824843 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one CAS No. 38052-25-4](/img/structure/B13824843.png)
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and four methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the bicyclic structure . The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
科学研究应用
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one has several scientific research applications:
作用机制
The mechanism of action of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its bicyclic structure provides a rigid framework that can interact with other molecules in a specific manner, facilitating reactions such as catalysis and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
2,5-Diazabicyclo[2.2.0]hexane: Lacks the methyl groups, leading to different chemical properties and reactivity.
属性
CAS 编号 |
38052-25-4 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3 |
InChI 键 |
DOKNWQNHVUKYBY-UHFFFAOYSA-N |
规范 SMILES |
CC1C2(C(N1)(C(=O)N2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



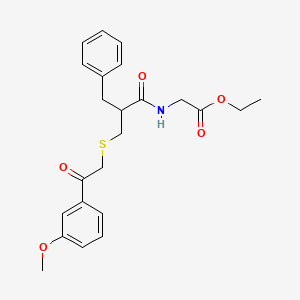
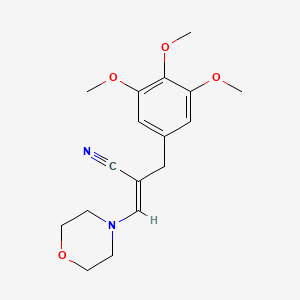
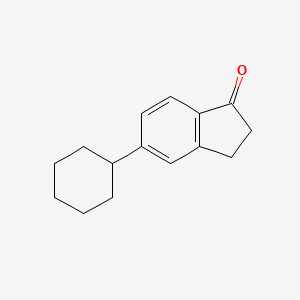
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
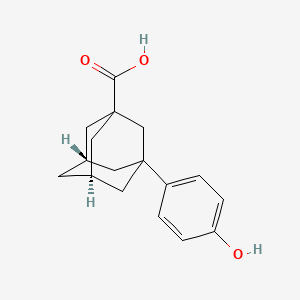
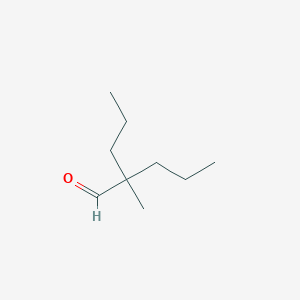
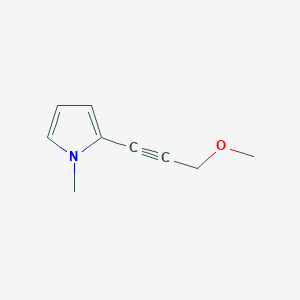
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
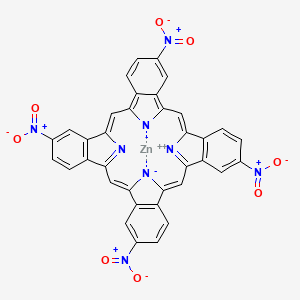
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)
